1-Amino-3-(azepan-1-yl)propan-2-ol
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Overview
Description
1-Amino-3-(azepan-1-yl)propan-2-ol is a chemical compound with the molecular formula C9H20NO2 and a molecular weight of 172.27 g/mol. . This compound is characterized by the presence of an amino group, an azepane ring, and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-Amino-3-(azepan-1-yl)propan-2-ol involves several steps. One common method includes the reaction of azepane with epichlorohydrin, followed by the addition of ammonia to form the desired product . The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
1-Amino-3-(azepan-1-yl)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-3-(azepan-1-yl)propan-2-ol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Amino-3-(azepan-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the azepane ring provides structural stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Amino-3-(azepan-1-yl)propan-2-ol can be compared with other similar compounds, such as:
1-Amino-3-(piperidin-1-yl)propan-2-ol: This compound has a piperidine ring instead of an azepane ring, which may result in different chemical and biological properties.
1-Amino-3-(pyrrolidin-1-yl)propan-2-ol: The presence of a pyrrolidine ring makes this compound structurally similar but with potentially different reactivity and applications.
The uniqueness of this compound lies in its specific ring structure and the combination of functional groups, which provide a distinct set of chemical and biological properties .
Biological Activity
1-Amino-3-(azepan-1-yl)propan-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antiviral properties. Its unique structure, featuring an azepane ring and an amino group, suggests interactions with various biological macromolecules. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The chemical structure of this compound includes:
- Azepane Ring : A seven-membered nitrogen-containing heterocycle that enhances the compound's steric and electronic properties.
- Amino Group : Capable of forming hydrogen bonds, contributing to interactions with enzymes and receptors.
The mechanism of action involves:
- Binding Interactions : The amino group can interact with various biological targets, modulating their activity.
- Structural Stability : The azepane ring provides stability, allowing for effective binding to enzymes and receptors involved in critical biological pathways.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including multidrug-resistant organisms. The compound's mechanism likely involves disruption of bacterial cell membranes or inhibition of essential bacterial enzymes .
Antiviral Properties
Preliminary studies suggest potential antiviral effects, although detailed mechanisms remain to be elucidated. The compound's ability to interact with viral proteins may hinder viral replication processes.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, requiring optimization for yield and purity. Its applications extend beyond biological research into pharmaceutical development as a precursor for more complex molecules used in drug formulation .
Properties
IUPAC Name |
1-amino-3-(azepan-1-yl)propan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c10-7-9(12)8-11-5-3-1-2-4-6-11/h9,12H,1-8,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFQOSDAWMDMNMM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(CN)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00588479 |
Source
|
Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953743-40-3 |
Source
|
Record name | 1-Amino-3-(azepan-1-yl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00588479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.